MMAF intermediate 1
CAS No.:
Cat. No.: VC14016669
Molecular Formula: C24H36N2O6
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H36N2O6 |
---|---|
Molecular Weight | 448.6 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1 |
Standard InChI Key | RDNYSJATGQDZQN-BTHPGYMESA-N |
Isomeric SMILES | C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES | CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical and Structural Characteristics of MMAF Intermediate 1
MMAF Intermediate 1, with the IUPAC name tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amido]pentadecanoyl]pyrrolidine-1-carboxylate, is a stereochemically complex molecule critical to maintaining the biological activity of MMAF . Its molecular structure includes a charged carboxyl group at the C-terminus, which reduces cellular permeability compared to analogs like MMAE, thereby moderating toxicity.
Table 1: Key Chemical Properties of MMAF Intermediate 1
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₆N₂O₆ |
Molecular Weight | 448.6 g/mol |
CAS Number | 86685729 |
Synonyms | SCHEMBL14956963, HY-79253 |
Solubility | DMSO, dichloromethane |
This intermediate’s tert-butyl and methoxy groups protect reactive sites during synthesis, ensuring regioselective transformations . Its stereochemical integrity is paramount, as racemization during synthesis can produce inactive isomers that compromise ADC efficacy .
Synthesis and Manufacturing Advancements
Traditional synthesis routes for MMAF Intermediate 1 faced significant limitations, including low yields (<50%) and extensive racemization due to steric hindrance at the N-terminal valine residue . Recent patent-pending methodologies (WO2020181686A1) have revolutionized production by integrating L-phenylalanine derivatives, which reduce steric effects and improve reaction kinetics .
Table 2: Optimized Synthesis Parameters for MMAF Intermediate 1
Parameter | Specification |
---|---|
Solvent | Dichloromethane, DMF |
Condensing Agents | EDCI, HOBt |
Temperature | -10°C to 25°C |
Yield Improvement | >70% (vs. <50% previously) |
The revised protocol eliminates high-pressure reverse-phase chromatography, instead employing medium-pressure purification to isolate the intermediate, thereby reducing costs and scalability barriers . This innovation supports batch production at the 100-gram scale, a critical milestone for clinical ADC manufacturing .
Role in Antibody-Drug Conjugate (ADC) Therapeutics
MMAF Intermediate 1 is enzymatically cleaved to release MMAF in ADCs, which disrupts microtubule networks in cancer cells, inducing apoptosis . Unlike MMAE, MMAF’s carboxyl group limits bystander toxicity by preventing diffusion into non-target cells, making it ideal for solid tumors.
Mechanistic Insights:
-
Targeted Delivery: ADCs conjugate MMAF to monoclonal antibodies (e.g., anti-BCMA for multiple myeloma) via maleimidocaproyl (MC) linkers .
-
Payload Release: Lysosomal proteases cleave the linker, releasing MMAF at ~4 molecules per antibody .
-
Efficacy Metrics: In vivo studies show IC₅₀ values of 0.1–1 nM against hematological malignancies .
Despite Blenrep’s market withdrawal due to safety concerns, MMAF remains a benchmark payload, with over 20 ADCs in clinical trials leveraging its potency .
Comparative Analysis with MMAE
MMAF and MMAE, both auristatin derivatives, differ structurally at the C-terminus, profoundly impacting their pharmacological profiles:
Table 3: MMAF vs. MMAE Structural and Functional Comparison
Feature | MMAF | MMAE |
---|---|---|
C-Terminus Group | Carboxylic acid | Methyl ester |
Cellular Permeability | Low (charged) | High (neutral) |
Toxicity Profile | Reduced bystander effects | Broad cytotoxicity |
Clinical Applications | Solid tumors | Hematologic cancers |
The charged carboxyl group in MMAF necessitates specialized linkers (e.g., MC) for ADC integration, whereas MMAE’s neutral ester permits simpler conjugation chemistries .
Recent Innovations and Future Directions
The WO2020181686A1 patent highlights a paradigm shift in MMAF Intermediate 1 synthesis, prioritizing precursor stability and scalability . Key advancements include:
-
Racemization Mitigation: Using L-phenylalanine derivatives reduces chiral center disruption, preserving >98% enantiomeric excess .
-
Green Chemistry: Solvent systems (e.g., 2-methyltetrahydrofuran) align with sustainable manufacturing principles .
-
Process Analytical Technology (PAT): In-line HPLC monitoring ensures real-time quality control during large-scale runs .
Future research aims to exploit MMAF Intermediate 1 in novel ADC platforms, including stimuli-responsive nanoparticles that release payloads selectively in tumor microenvironments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume